Arfalasin
Overview
Description
Arfalasin is a bioactive chemical compound with the molecular formula C48H67N13O11 and a molecular weight of 1002.13 . It is primarily used for research purposes and is not intended for human consumption . This compound is known for its significant bioactivity, making it a valuable compound in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arfalasin involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Arfalasin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms using reducing agents.
Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties.
Scientific Research Applications
Arfalasin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies to understand reaction mechanisms and pathways.
Biology: Employed in biological assays to study its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic properties and effects on biological targets.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of Arfalasin involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application and context.
Comparison with Similar Compounds
Arfalasin can be compared with other bioactive compounds with similar structures and properties. Some similar compounds include:
Artemisinin: Known for its antimalarial properties.
Artemisia vulgaris: Used in traditional medicine for various ailments.
Artemisia annua: Contains artemisinin and is used in the treatment of malaria.
Uniqueness: this compound is unique due to its specific molecular structure and bioactivity, which make it a valuable compound for research purposes. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its significance.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-amino-4-oxobutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H67N13O11/c1-26(2)38(58-41(65)32(12-8-20-53-48(50)51)55-37(64)19-18-36(49)63)44(68)56-33(22-28-14-16-31(62)17-15-28)42(66)59-39(27(3)4)45(69)57-34(23-30-24-52-25-54-30)46(70)61-21-9-13-35(61)43(67)60-40(47(71)72)29-10-6-5-7-11-29/h5-7,10-11,14-17,24-27,32-35,38-40,62H,8-9,12-13,18-23H2,1-4H3,(H2,49,63)(H,52,54)(H,55,64)(H,56,68)(H,57,69)(H,58,65)(H,59,66)(H,60,67)(H,71,72)(H4,50,51,53)/t32-,33-,34-,35-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGNPQRJAXAGJH-MBNHCIONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H67N13O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024241 | |
Record name | 1-Succinamic acid-5-L-valine-8-(L-2-phenylglycine)angiotensin II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1002.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60173-73-1 | |
Record name | Arfalasin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060173731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Succinamic acid-5-L-valine-8-(L-2-phenylglycine)angiotensin II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARFALASIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E6SP93I57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.